molecular formula C8H8BrN B3021671 3-Bromo-5-(prop-1-en-2-yl)pyridine CAS No. 118775-69-2

3-Bromo-5-(prop-1-en-2-yl)pyridine

Cat. No. B3021671
M. Wt: 198.06 g/mol
InChI Key: OOFYCJVNLMTQQS-UHFFFAOYSA-N
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Description

“3-Bromo-5-(prop-1-en-2-yl)pyridine” is a chemical compound with the molecular formula C8H8BrN . It has a molecular weight of 198.06 . It is used for research and development purposes .

Scientific Research Applications

1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

2. Biological Potential of Indole Derivatives

  • Results or Outcomes : The results indicate that indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

3. Biological Potential of Indole Derivatives

  • Summary of Application : Indole derivatives, including those with a bromo and propenyl group, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied. The summary does not provide specific technical details or parameters .
  • Results or Outcomes : The results indicate that indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Safety And Hazards

“3-Bromo-5-(prop-1-en-2-yl)pyridine” is classified as having acute toxicity (Category 3, Oral) and can cause skin irritation (Category 2) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn .

properties

IUPAC Name

3-bromo-5-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFYCJVNLMTQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634075
Record name 3-Bromo-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(prop-1-en-2-yl)pyridine

CAS RN

40472-88-6
Record name 3-Bromo-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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